Although the specific synthesis of “N-(4-bromo-2-chlorophenyl)-N'-(2-furylmethyl)thiourea” is not described in the provided papers, thiourea derivatives are generally synthesized by reacting amines with isothiocyanates []. The reaction conditions can vary depending on the specific reagents and desired products.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: 63732-19-4